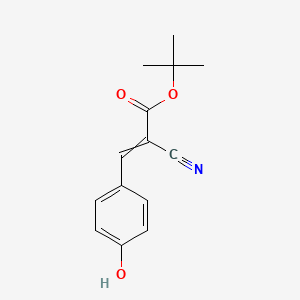

tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-cyano-3-(4-hydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3/c1-14(2,3)18-13(17)11(9-15)8-10-4-6-12(16)7-5-10/h4-8,16H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATRNSFOFXSREED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(=CC1=CC=C(C=C1)O)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovations for Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate

Knoevenagel Condensation as a Primary Synthetic Route

The Knoevenagel condensation is the cornerstone for the synthesis of tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate. The reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, tert-butyl cyanoacetate (B8463686), with a carbonyl compound, 4-hydroxybenzaldehyde (B117250). chemrxiv.orgchemrxiv.orgchemrxiv.orgchemrxiv.org The reaction proceeds via a nucleophilic addition followed by a dehydration step to yield the final α,β-unsaturated product.

Catalytic Systems and Reaction Optimization

Piperidine (B6355638): A commonly used secondary amine, piperidine, effectively catalyzes the condensation of various ring-substituted benzaldehydes with tert-butyl cyanoacetate. chemrxiv.orgchemrxiv.orgchemrxiv.orgchemrxiv.org It acts as a weak base to deprotonate the active methylene compound, initiating the reaction cascade. caribjscitech.com

Sodium Ethoxide: As a stronger base, sodium ethoxide can also be utilized to promote the reaction, often leading to faster reaction times. Its application has been noted in the synthesis of related pyrazoles from cyanoacrylates. caribjscitech.com

Ionic Liquids (ILs): In recent years, ionic liquids have emerged as promising catalysts and reaction media for Knoevenagel condensations. scielo.org.mxresearchgate.net Compounds like 1-methylhexamethylenetetraminium tetrafluoroborate (B81430) ([MeHMTA]BF4) and diisopropylethylammonium acetate (B1210297) (DIPEAc) have been shown to be effective. scielo.org.mxjmcs.org.mx Ionic liquids offer several advantages, including high catalytic activity, potential for recyclability, and often milder reaction conditions. researchgate.net For instance, DIPEAc has been used to produce various cyanoacrylates in high yields with shorter reaction times, highlighting its environmental benefits. scielo.org.mxjmcs.org.mx Hydroxyl-functionalized ionic liquids, such as N-(2-Hydroxy-ethyl)-pyridinium chloride ([HyEtPy]Cl), have also demonstrated enhanced catalytic activity, attributed to hydrogen bond formation with the aldehyde's carbonyl group. rsc.orgrsc.org

Below is a table summarizing the performance of various catalytic systems in Knoevenagel condensation for synthesizing cyanoacrylates.

| Catalyst System | Reactants | Solvent | Conditions | Yield | Reference |

| Piperidine | Substituted Benzaldehydes, tert-Butyl Cyanoacetate | 2-Propanol | Reflux | Not specified | chemrxiv.org |

| DIPEAc | Aromatic Aldehydes, Ethyl Cyanoacetate | Hexane | Reflux | 91-96% | scielo.org.mx |

| [MeHMTA]BF4 | Benzaldehyde (B42025), Malononitrile | Water | Room Temp | 98% | |

| DABCO/[HyEtPy]Cl | Aromatic Aldehydes, Ethyl Cyanoacetate | Water | Not specified | 83-99% | rsc.org |

Advanced Reaction Conditions

To improve the efficiency and sustainability of the synthesis, advanced reaction conditions have been explored, significantly reducing reaction times and avoiding the use of volatile organic solvents.

Solvent-Free Synthesis: Conducting the Knoevenagel condensation under solvent-free conditions is a key green chemistry approach. oatext.com This method, often coupled with microwave irradiation, can lead to rapid, clean, and economical synthesis. oatext.com Catalysts like ammonium (B1175870) acetate on basic alumina (B75360) or porous calcium hydroxyapatite (B223615) have been successfully used under these conditions. nih.govmdpi.com This approach minimizes waste and simplifies product purification. oatext.com

Microwave-Assisted Synthesis: Microwave irradiation has proven to be a powerful tool for accelerating organic reactions, including the Knoevenagel condensation. nih.govresearchgate.net It provides rapid and uniform heating, often resulting in dramatically reduced reaction times and improved yields compared to conventional heating methods. oatext.comnih.govmdpi.com The combination of microwave assistance and solvent-free conditions represents a highly efficient and environmentally friendly protocol for synthesizing cyanoacrylates. nih.govmdpi.com For example, syntheses that traditionally take hours can be completed in minutes under microwave irradiation. oatext.comnih.gov

Mechanistic Elucidation of the Condensation Process

The mechanism of the Knoevenagel condensation is a well-established, multi-step process:

Carbanion Formation: The basic catalyst (B:) abstracts an acidic α-hydrogen from the active methylene compound (tert-butyl cyanoacetate), forming a resonance-stabilized carbanion. caribjscitech.comrsc.org

Nucleophilic Attack: The newly formed carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the 4-hydroxybenzaldehyde. This results in the formation of a tetrahedral intermediate. caribjscitech.comscielo.org.mx

Protonation: The intermediate is protonated, typically by the conjugate acid of the catalyst (BH+), to form a β-hydroxy adduct. rsc.org

Dehydration: The β-hydroxy adduct readily undergoes dehydration (elimination of a water molecule) to form the final, more stable α,β-unsaturated product, this compound. This step is often spontaneous or promoted by the reaction conditions. caribjscitech.com

The catalyst is regenerated in the final step, allowing it to participate in another catalytic cycle. caribjscitech.com In some catalytic systems, such as those using hydroxyl-containing ionic liquids, the cation of the catalyst can act as a Lewis acid, activating the aldehyde's carbonyl group towards nucleophilic attack through hydrogen bonding. scielo.org.mxrsc.org

Alternative Synthetic Pathways and Advanced Strategies

While Knoevenagel condensation is the most direct route, other strategies, particularly those involving Michael addition for analogous structures, can be considered. For instance, the synthesis of substituted pyrroles can be achieved through a cyanide-mediated Michael addition on cyanoacrylates, which then undergo cyclocondensation. caribjscitech.com This suggests that this compound could potentially serve as a precursor for more complex heterocyclic structures through tandem reactions initiated by Michael addition.

Another approach involves the synthesis of key intermediates that are later combined. For example, in the synthesis of novel 2-cyanoacrylate compounds, a multi-step process was used where different molecular fragments were synthesized separately and then coupled to form the final product. nih.gov Such a modular approach could be adapted for the synthesis of derivatives of this compound.

Integration of Green Chemistry Principles in Synthesis

The synthesis of this compound is increasingly being viewed through the lens of green chemistry, which aims to design chemical processes that are environmentally benign. resolvemass.ca Several of the 12 Principles of Green Chemistry are highly relevant to its synthesis. acs.orgnih.gov

Prevention of Waste: The ideal synthesis has a high atom economy, maximizing the incorporation of all reactant materials into the final product. acs.org The Knoevenagel condensation itself has a high atom economy, with water being the only major byproduct. caribjscitech.com

Safer Solvents and Auxiliaries: A major focus of green chemistry is the reduction or elimination of hazardous solvents. resolvemass.ca The development of solvent-free synthetic methods or the use of greener solvents like water or recyclable ionic liquids directly addresses this principle.

Design for Energy Efficiency: Microwave-assisted synthesis significantly reduces energy consumption by shortening reaction times from hours to minutes. nih.govresolvemass.ca Conducting reactions at ambient temperature, when possible, further minimizes the environmental and economic impact. acs.org

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Catalysts increase reaction rates, allow for milder conditions, and are often recyclable, reducing waste and cost. The development of reusable solid catalysts like hydroxyapatite or magnetic nanoparticles for Knoevenagel condensations exemplifies this principle. mdpi.comsemanticscholar.org

By embracing these principles, the synthesis of this compound can be made more sustainable and economically viable.

Derivatization and Structural Modification Strategies for Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate Analogues

Ester Group Variations and Their Synthetic Accessibility

The tert-butyl ester group in the parent compound can be readily exchanged for other alkyl or aryl esters, a common strategy to alter properties like solubility, stability, and reactivity. The synthetic accessibility of these analogues is high, primarily achieved through the Knoevenagel condensation. chemrxiv.org This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound, in this case, a cyanoacetate (B8463686) ester, with an aldehyde, such as 4-hydroxybenzaldehyde (B117250). chemrxiv.orgprepchem.com

The choice of the cyanoacetate ester directly determines the final ester group in the acrylate (B77674) product. For instance, reacting 4-hydroxybenzaldehyde with ethyl cyanoacetate yields ethyl 2-cyano-3-(4-hydroxyphenyl)acrylate, while using tert-butyl cyanoacetate produces the title compound. chemrxiv.orgprepchem.com The reaction is typically catalyzed by a weak base like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297). chemrxiv.orgnih.gov This straightforward and versatile synthetic route allows for the preparation of a diverse library of ester derivatives with varying chain lengths and steric bulk.

| Ester Group (R in -COOR) | Corresponding Cyanoacetate Reactant | Reference |

|---|---|---|

| tert-Butyl | tert-Butyl cyanoacetate | chemrxiv.orgchemrxiv.org |

| Ethyl | Ethyl cyanoacetate | prepchem.comnih.gov |

| Butyl | Butyl cyanoacetate | chemspider.com |

| 2-Ethylhexyl | 2-Ethylhexyl cyanoacetate | google.com |

Aromatic Ring Substitutions and Their Influence on Molecular Properties

Modifying the substitution pattern on the 4-hydroxyphenyl ring is a key strategy for modulating the electronic and steric properties of the molecule. The Knoevenagel condensation is again the primary synthetic method, utilizing a variety of ring-substituted benzaldehydes with tert-butyl cyanoacetate. chemrxiv.orgchemrxiv.orgchemrxiv.org A wide range of substituents, including electron-donating and electron-withdrawing groups, have been successfully incorporated.

| Substitution on Phenyl Ring (R) | Example Compound Class | Reference |

|---|---|---|

| 4-Phenoxy | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 3-Iodo | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 2,4-Dimethoxy | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 4-Ethoxy-3-methoxy | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 4-Fluoro-3-methoxy | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 4-Hydroxy-3,5-dimethyl | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 2,3,4-Trimethoxy | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 3-Trifluoromethyl | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

| 2,4,6-Trimethyl | tert-Butyl phenylcyanoacrylates | chemrxiv.org |

Reactivity of the Cyano Group and Olefinic Moiety

The chemical reactivity of the tert-butyl 2-cyano-3-(4-hydroxyphenyl)acrylate scaffold is dominated by the electron-deficient nature of the olefinic double bond and the versatility of the cyano group.

Olefinic Moiety: The presence of two strong electron-withdrawing groups—the cyano (C≡N) and the tert-butoxycarbonyl (–COOC(CH₃)₃)—attached to the same carbon atom makes the β-carbon of the double bond highly electrophilic. nih.gov This renders the molecule susceptible to nucleophilic attack, a characteristic exploited in Michael additions. chemrxiv.org This high reactivity also drives anionic polymerization, which is a fundamental aspect of cyanoacrylate chemistry. nih.govafinitica.com The olefinic bond can also participate in radical copolymerization reactions with other monomers, such as styrene (B11656), to form polymers with tailored properties. chemrxiv.orgchemrxiv.org

Formation of Amide Derivatives and Conjugates

Replacing the tert-butyl ester with an amide functionality is a significant modification that can introduce new hydrogen bonding capabilities and alter the molecule's biological interactions. The synthesis of these 2-cyanoacrylamide derivatives is analogous to the synthesis of their ester counterparts, employing a Knoevenagel condensation. researchgate.net In this case, a substituted benzaldehyde (B42025) is reacted with an N-substituted 2-cyanoacetamide (B1669375). researchgate.netresearchgate.net

By varying the substituent on the cyanoacetamide nitrogen, a wide array of amide derivatives can be generated. For example, condensation of a benzaldehyde with 2-cyanoacetamide yields a primary amide (–CONH₂), while condensation with N-benzyl-2-cyanoacetamide yields an N-benzyl substituted amide. researchgate.netmdpi.com This synthetic flexibility allows for the creation of conjugates where the core acrylate structure is linked to other chemical entities, potentially altering its properties for specific applications. nih.gov The formation of an amide bond instead of an ester bond can lead to significant changes in chemical stability and biological activity. researchgate.net

| Amide Derivative | Reactants | Reference |

|---|---|---|

| (E)-2-Cyano-3-phenylacrylamide | Benzaldehyde and 2-cyanoacetamide | researchgate.net |

| (E)-N-Benzyl-2-cyano-3-phenylacrylamide | Benzaldehyde and N-benzyl-2-cyanoacetamide | researchgate.net |

| 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide | 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide | mdpi.com |

| 3-(4-tert-Butyl-phenyl)-2-cyano-acrylamide | 4-tert-Butylbenzaldehyde and 2-cyanoacetamide | sigmaaldrich.com |

Advanced Characterization Techniques for Research on Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural analysis of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate in solution. Through the use of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR techniques, a complete assignment of the proton and carbon signals can be achieved, providing critical information about the molecule's connectivity and stereochemistry.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. The aromatic protons of the 4-hydroxyphenyl group would typically appear as doublets in the downfield region of the spectrum, a result of ortho- and meta-couplings. The vinyl proton, being adjacent to the electron-withdrawing cyano and acrylate (B77674) groups, is anticipated to resonate at a lower field. The tert-butyl group would present a characteristic singlet in the upfield region, integrating to nine protons. The hydroxyl proton may appear as a broad singlet, and its chemical shift can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Key resonances would include those for the carbonyl carbon of the ester, the quaternary carbons of the double bond, and the cyano carbon. The aromatic carbons would show a set of signals in the aromatic region, with their chemical shifts influenced by the hydroxyl substituent. The quaternary carbon and the methyl carbons of thetert-butyl group would be readily identifiable in the aliphatic region. oregonstate.edu

2D NMR Techniques: To unambiguously assign all proton and carbon signals and to elucidate the through-bond and through-space correlations, various 2D NMR experiments are employed. iupac.org

Correlation Spectroscopy (COSY): This experiment reveals proton-proton coupling networks, helping to identify adjacent protons, such as those within the 4-hydroxyphenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. researchgate.net

Heteronuclear Multiple Bond Correlation (HMBC): This technique is crucial for identifying long-range (2-3 bond) correlations between protons and carbons. researchgate.net For instance, it can show correlations from the tert-butyl protons to the ester carbonyl carbon, confirming the connectivity of the ester group.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about protons that are close in space, which is vital for determining the molecule's preferred conformation and stereochemistry.

Based on data from structurally similar compounds, such as ethyl 2-cyano-3-phenylacrylate derivatives, the expected chemical shifts for the key nuclei in this compound are summarized in the table below. rsc.orgnih.gov

| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

| tert-Butyl Protons | 1.5 - 1.6 | ~28 (CH₃), ~82 (quaternary C) |

| Aromatic Protons | 6.8 - 7.9 | 115 - 160 |

| Vinyl Proton | ~8.2 | 100 - 155 |

| Hydroxyl Proton | Variable | - |

| Carbonyl Carbon | - | 160 - 165 |

| Cyano Carbon | - | 115 - 120 |

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in this compound by measuring the absorption of infrared radiation, which excites molecular vibrations. The resulting IR spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode.

The key functional groups and their expected characteristic vibrational frequencies are:

O-H Stretch: The hydroxyl group (-OH) of the phenol (B47542) will exhibit a broad absorption band in the region of 3200-3600 cm⁻¹. The broadening is due to hydrogen bonding.

C-H Stretch: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching from the tert-butyl group appears just below 3000 cm⁻¹.

C≡N Stretch: The cyano group (-C≡N) has a very characteristic sharp absorption band in the range of 2220-2260 cm⁻¹. researchgate.net

C=O Stretch: The carbonyl group (C=O) of the tert-butyl ester will show a strong, sharp absorption band around 1700-1730 cm⁻¹. Conjugation with the C=C double bond may shift this band to a slightly lower frequency.

C=C Stretch: The stretching vibration of the carbon-carbon double bond in the acrylate moiety and the aromatic ring will appear in the 1600-1650 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

C-O Stretch: The C-O stretching vibrations of the ester and the phenol will be found in the fingerprint region, typically between 1000-1300 cm⁻¹.

Analysis of the IR spectrum of related compounds such as n-butyl cyanoacrylate and tert-butyl acrylate provides a basis for these assignments. researchgate.netspectrabase.comresearchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3600 (broad) |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Cyano (-C≡N) | C≡N Stretch | 2220 - 2260 (sharp) |

| Carbonyl (C=O) | C=O Stretch | 1700 - 1730 (strong, sharp) |

| Alkene (C=C) | C=C Stretch | 1600 - 1650 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Ester/Phenol (C-O) | C-O Stretch | 1000 - 1300 |

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of the elemental composition.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed. The fragmentation of this compound is expected to be influenced by the presence of the bulky tert-butyl group. Common fragmentation pathways for compounds containing a tert-butyl ester include the loss of isobutylene (B52900) (a neutral loss of 56 Da) to form a carboxylic acid radical cation, or the loss of a tert-butyl radical (a loss of 57 Da) to form a protonated carboxylic acid.

Other potential fragmentation patterns could involve cleavage of the ester linkage, loss of the cyano group, and fragmentation of the aromatic ring. Gas Chromatography-Mass Spectrometry (GC-MS) can be used to separate the compound from a mixture before mass analysis. For less volatile or thermally labile derivatives, soft ionization techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry can be employed. researchgate.netrsc.orgnist.govrsc.orgresearchgate.net

| Ion | m/z | Description |

| [M]⁺ | 259.12 | Molecular Ion |

| [M - C₄H₈]⁺ | 203.06 | Loss of isobutylene |

| [M - C₄H₉]⁺ | 202.05 | Loss of tert-butyl radical |

| [M - COOC₄H₉]⁺ | 158.06 | Loss of tert-butoxycarbonyl radical |

X-ray Crystallography for Solid-State Structure Determination and Isomerism Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state of this compound, provided that suitable single crystals can be grown. This technique can unambiguously confirm the molecular structure, including bond lengths, bond angles, and torsion angles.

A crystal structure analysis would reveal the planarity of the acrylate system and the orientation of the 4-hydroxyphenyl and tert-butyl groups relative to this plane. It would also provide crucial information about the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, which dictate the crystal packing. Furthermore, X-ray crystallography can definitively establish the stereochemistry of the double bond (E/Z isomerism). Based on the synthesis of similar compounds, the (E)-isomer is typically expected. mdpi.comresearchgate.net

While a crystal structure for the title compound is not publicly available, data from similar structures, such as ethyl (2E)-2-cyano-3-(4-methoxyphenyl)acrylate, provide a reference for the expected molecular conformation and packing. researchgate.net

| Crystallographic Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Bond Lengths (Å) | The distances between bonded atoms. |

| Bond Angles (°) | The angles between three connected atoms. |

| Torsion Angles (°) | The dihedral angles describing the conformation of the molecule. |

| Intermolecular Interactions | Details of hydrogen bonds and other non-covalent interactions. |

Advanced Spectroscopic and Analytical Methods for Comprehensive Research Investigations

Beyond the core techniques, a variety of other advanced analytical methods can be employed for a more comprehensive investigation of this compound. These can include:

Hyphenated Techniques: The coupling of separation techniques with spectroscopic detectors, such as Liquid Chromatography-NMR (LC-NMR) and Liquid Chromatography-Mass Spectrometry (LC-MS), can be used to analyze complex reaction mixtures or degradation products.

Thermal Analysis: Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can provide information on the melting point, thermal stability, and decomposition profile of the compound.

Computational Chemistry: Density Functional Theory (DFT) calculations can be used to predict NMR and IR spectra, which can aid in the interpretation of experimental data and provide insights into the molecular orbitals and electronic properties of the compound. researchgate.net

The combination of these advanced characterization techniques provides a powerful and multifaceted approach to fully elucidate the chemical and physical properties of this compound, which is essential for its potential applications in various scientific fields.

Theoretical and Computational Chemistry Studies on Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate

Quantum Chemical Calculations and Electronic Structure Analysis (e.g., Density Functional Theory (DFT) applications)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure of cyanoacrylate derivatives. acs.org For molecules like tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate, DFT methods are used to calculate fundamental properties that govern reactivity and molecular interactions.

The electronic structure is characterized by the presence of electron-withdrawing cyano (-CN) and tert-butoxycarbonyl (-COOC(CH₃)₃) groups attached to the C=C double bond, which significantly influences the electron distribution across the molecule. jh.edu This arrangement makes the β-carbon of the acrylate (B77674) susceptible to nucleophilic attack, a key step in its characteristic anionic polymerization. jh.edu DFT calculations can quantify this effect by mapping the electrostatic potential (ESP) and calculating partial atomic charges. Regions of negative potential are typically located around the oxygen and nitrogen atoms, while positive potential is found near the hydrogen atoms.

DFT calculations are also employed to determine various molecular properties, as shown in the table below for a related cyanoacrylate compound, 2-cyano-3-[4-(diphenylamino) phenyl] acrylic acid, demonstrating the type of data generated in such studies. researchgate.net

| Property | Calculated Value | Significance |

|---|---|---|

| Dipole Moment (μ) | Data not available for specific compound | Indicates the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

| Polarizability (α₀) | Data not available for specific compound | Measures the deformability of the electron cloud in an electric field. |

| HOMO-LUMO Gap (HL gap) | Data not available for specific compound | Relates to the chemical reactivity and kinetic stability of the molecule. fiveable.me |

| Electron Affinity (EA) | Calculations predict high EA values for cyanoacrylates. jh.edu | A high EA value indicates a greater propensity to accept an electron, facilitating anionic polymerization. jh.edu |

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The flexibility of this compound arises from the rotational freedom around its single bonds, particularly the C-C bond connecting the phenyl ring to the acrylate moiety and the C-O bond of the ester. Molecular modeling and molecular dynamics (MD) simulations are powerful techniques used to explore the molecule's conformational landscape and identify its most stable, low-energy conformations. researchgate.netacs.org

Conformational analysis involves systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. This process helps identify local and global energy minima. For similar acrylate molecules, DFT calculations have shown that planar or near-planar conformations are often energetically favored due to the stabilizing effect of π-conjugation across the phenyl ring and the acrylate system. nih.gov For instance, studies on ethyl 2-cyano-3-N,N-dimethyl amino acrylate revealed a preferential s-cis conformation with a nearly planar structure. nih.gov

Molecular dynamics simulations provide a dynamic view of molecular behavior over time. mdpi.com By simulating the movements of atoms at a given temperature, MD can reveal how the molecule explores different conformations and interacts with its environment, such as solvent molecules or a surface. acs.orgmdpi.com In the context of cyanoacrylates, MD simulations have been used to investigate their binding and interaction with various substrates, providing insights into the adhesion mechanism at the atomic level. acs.orgresearchgate.net These simulations can model the initial placement and orientation of the molecule on a surface, which is a precursor to polymerization and adhesion. acs.org

Key Findings from Conformational and Dynamics Studies:

Preferred Conformations: Computational studies suggest that the planarity of the molecule is often favored to maximize electronic delocalization. nih.gov

Rotational Barriers: The energy barriers for rotation around key single bonds can be calculated to understand the flexibility of the molecule.

Intermolecular Interactions: MD simulations can model how the hydroxyl group of the phenyl ring participates in hydrogen bonding with other molecules or surfaces, which is crucial for its interaction properties.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is a vital tool for investigating the mechanisms of chemical reactions involving this compound, including its synthesis and polymerization.

The primary synthetic route to this compound is the Knoevenagel condensation of 4-hydroxybenzaldehyde (B117250) with tert-butyl cyanoacetate (B8463686), typically catalyzed by a weak base like piperidine (B6355638). chemrxiv.orgchemrxiv.org Computational methods can elucidate this reaction mechanism by:

Modeling Reactants, Intermediates, and Products: The geometries of all species along the reaction pathway are optimized.

Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is identified.

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate.

Studies on the Knoevenagel condensation have computationally mapped out the reaction pathway, confirming the roles of the catalyst in proton abstraction from the active methylene (B1212753) compound (tert-butyl cyanoacetate) and subsequent steps leading to the final product. nih.govnih.gov

The polymerization of cyanoacrylates is another critical process that can be studied computationally. It proceeds via an anionic mechanism, often initiated by trace amounts of water or other nucleophiles. jh.eduacs.org Theoretical studies can model the initiation, propagation, and termination steps of this polymerization. nih.gov DFT calculations have been used to investigate the initiation step, where a nucleophile attacks the electrophilic β-carbon of the acrylate. The stability of the resulting carbanion intermediate, which is enhanced by the electron-withdrawing cyano and ester groups, is a key factor in the rapid polymerization of these monomers. jh.edu

| Reaction | Computational Approach | Key Insights |

|---|---|---|

| Knoevenagel Condensation (Synthesis) | DFT calculations | Identification of transition states and intermediates; calculation of activation energy barriers; elucidation of the catalyst's role. nih.govcaribjscitech.com |

| Anionic Polymerization (Curing) | DFT and MD simulations | Modeling of initiation by nucleophiles; analysis of carbanion intermediate stability; investigation of polymer chain propagation. jh.edunih.gov |

Structure-Activity Relationship (SAR) Modeling and Predictive Studies focused on Molecular Interactions

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies use computational models to correlate a molecule's chemical structure with its biological activity or physical properties. nih.gov For a compound like this compound, these models can be used to predict its potential efficacy in various applications and to guide the design of new derivatives with enhanced properties.

The key structural features of this molecule that would be considered in a SAR/QSAR study include:

The Phenyl Ring: The 4-hydroxy substitution is crucial for hydrogen bonding and can be a key interaction point with biological targets or surfaces.

The Acrylate Moiety: The cyano and tert-butyl ester groups significantly affect the electronic properties and steric bulk of the molecule.

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rasayanjournal.co.inmdpi.com This is particularly relevant for predicting the interaction of this compound with a biological target, such as a protein receptor or enzyme. The docking process involves placing the molecule (ligand) into the binding site of the target and calculating a "docking score," which estimates the binding affinity. mdpi.com The phenolic hydroxyl group and the carbonyl oxygen of the ester are likely to be important hydrogen bond donors and acceptors, respectively, in such interactions.

For example, QSAR studies on p-hydroxyphenyl acrylate derivatives have shown that the presence of the phenyl group and the acryl or acryloxy groups are important for antimicrobial activity, highlighting the role of stereoelectronic effects. researchgate.net

Theoretical Prediction and Correlation of Spectroscopic Properties

Computational quantum chemistry can accurately predict various spectroscopic properties of molecules, which serves as a powerful tool for interpreting and validating experimental data. aip.org For this compound, theoretical calculations can provide its vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and electronic (UV-Visible) spectra.

Vibrational Spectroscopy (IR/Raman): DFT calculations can compute the vibrational frequencies and intensities of a molecule. nih.gov By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific vibrational mode of the molecule (e.g., C=O stretch, O-H stretch, C≡N stretch). This correlation helps confirm the molecular structure and provides a deeper understanding of its vibrational properties. mdpi.com

NMR Spectroscopy: Theoretical methods can predict the chemical shifts (¹H and ¹³C) and coupling constants of a molecule. These calculations are highly sensitive to the molecule's three-dimensional geometry. A strong correlation between calculated and experimental NMR spectra provides high confidence in the determined molecular structure and conformation in solution.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. For this compound, the absorption bands are expected to arise from π → π* transitions within the conjugated system formed by the phenyl ring and the cyanoacrylate moiety.

The table below illustrates how theoretical calculations can be correlated with experimental spectroscopic data for a cyanoacrylate-type molecule.

| Spectroscopic Technique | Key Functional Groups/Transitions | Predicted Property | Experimental Correlation |

|---|---|---|---|

| Infrared (IR) | O-H, C≡N, C=O, C=C | Vibrational Frequencies (cm⁻¹) | Assignment of experimental peaks to specific bond stretches and bends. nih.gov |

| NMR | Aromatic H, Vinylic H, tert-Butyl H | Chemical Shifts (ppm) | Confirmation of molecular structure and conformation. |

| UV-Visible | π → π* transitions | Absorption Maxima (λ_max) | Interpretation of electronic transitions within the conjugated system. |

Academic and Research Applications of Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate and Its Analogues

Polymer Science and Advanced Materials Research

The reactivity of vinyl monomers is significantly influenced by the nature and number of substituents at the double bond. In the case of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate, the presence of three substituents on the ethylene (B1197577) core—a phenyl group, a cyano group, and a tert-butoxycarbonyl group—creates substantial steric hindrance. This structural feature generally prevents the monomer from undergoing homopolymerization under typical free-radical conditions.

Despite the inability to homopolymerize, this monomer and its analogues exhibit significant reactivity in copolymerization processes. Research has demonstrated that tert-butyl phenylcyanoacrylates readily copolymerize with other vinyl monomers, such as styrene (B11656), using radical initiation. chemrxiv.orgchemrxiv.org In these reactions, the cyanoacrylate monomer is incorporated into the polymer chain, often alternating with short sequences of the comonomer. chemrxiv.org The composition of the resulting copolymer can be controlled by the initial feed ratio of the monomers. The bulky tert-butyl group in the ester moiety influences the properties of the resulting polymer, such as hydrophobicity and thermal stability. univarsolutions.combasf.com

Studies on various ring-substituted tert-butyl phenylcyanoacrylates copolymerized with styrene have shown that a significant molar percentage of the cyanoacrylate can be incorporated into the final polymer, indicating a relatively high reactivity of these monomers towards the styrene radical. chemrxiv.org

Table 1: Copolymerization of Styrene (ST) with various tert-Butyl Phenylcyanoacrylate (TBCA) Analogues Data represents copolymer composition at a specific monomer feed ratio.

| R-Group on Phenyl Ring | N% in Copolymer | TBCA in Feed (mol%) | ST in Copolymer (mol%) | TBCA in Copolymer (mol%) |

| 4-Phenoxy | 2.23 | 25.0 | 74.7 | 25.3 |

| 3-Iodo | 2.35 | 25.0 | 69.8 | 30.2 |

| 2,4-Dimethoxy | 1.70 | 25.0 | 83.7 | 16.3 |

| 3,4-Dimethoxy | 2.05 | 25.0 | 79.1 | 20.9 |

| 4-Hydroxy-3,5-dimethyl | 1.77 | 25.0 | 83.3 | 16.7 |

Source: Adapted from research on novel trisubstituted ethylenes. chemrxiv.org

In materials design, incorporating such UV-absorbing moieties can significantly enhance the durability and weatherability of products. Cyanoacrylate-based UV absorbers are particularly effective for stabilizing polycarbonate, a polymer prone to yellowing upon UV exposure. uvabsorber.com The hindered phenol (B47542) group within the this compound molecule also contributes to its stabilizing function by inhibiting oxidative degradation processes that are often initiated or accelerated by UV radiation. The combination of UV absorption and antioxidant capabilities in a single molecule presents a multifunctional approach to material protection.

The this compound molecule contains a sterically hindered phenol moiety, a well-established class of primary antioxidants for polymeric systems. uvabsorber.compartinchem.comvinatiorganics.com The primary function of hindered phenolic antioxidants is to interrupt the free-radical chain reactions that lead to the oxidative degradation of polymers during processing and end-use. uvabsorber.com

The mechanism involves the phenolic hydroxyl group donating a hydrogen atom to highly reactive peroxy radicals (ROO•) that are formed during oxidation. This action neutralizes the peroxy radical and terminates the degradation cycle. The antioxidant itself is converted into a phenoxyl radical, which is stabilized by two key features:

Resonance Delocalization: The unpaired electron can be delocalized over the aromatic ring. partinchem.com

Steric Hindrance: The bulky tert-butyl group adjacent to the hydroxyl group sterically shields the radical, preventing it from initiating new degradation chains and promoting its stability. vinatiorganics.com

This dual-functionality makes hindered phenols highly effective at protecting a wide range of polymers, including polyolefins (polypropylene, polyethylene), styrenic polymers, and elastomers, from thermal and oxidative breakdown. vinatiorganics.comamfine.com They help to preserve the material's mechanical properties, prevent discoloration, and minimize changes in melt viscosity during high-temperature processing. uvabsorber.comamfine.com Often, hindered phenols are used in synergistic combinations with secondary antioxidants, such as phosphites or thioethers, to provide comprehensive stabilization. amfine.com

Table 2: Common Hindered Phenolic Antioxidants and Their Applications

| Antioxidant Name | Polymer Applications | Key Features |

| Octadecyl-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate | Polyolefins, PVC, ABS, Polystyrene | Good compatibility, low volatility. |

| Pentaerythritol Tetrakis(3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionate) | Polyolefins, Polyesters, Polyamides | High efficiency, low volatility, odorless. partinchem.com |

| 1,3,5-Trimethyl-2,4,6-tris(3,5-di-tert-butyl-4-hydroxybenzyl)benzene | Polyolefins, especially for pipes (B44673) and films | High molecular weight, excellent extraction resistance. |

Catalysis and Reaction Development

This compound is synthesized through the Knoevenagel condensation reaction. In this process, the compound is the product, while the substrates are an aldehyde and a compound with an active methylene (B1212753) group. Specifically, it is formed from the piperidine-catalyzed condensation of 4-hydroxybenzaldehyde (B117250) and tert-butyl cyanoacetate (B8463686). chemrxiv.org

Once synthesized, the molecule itself can serve as a versatile substrate in further catalytic organic reactions. The electron-deficient nature of the double bond, due to the electron-withdrawing effects of the adjacent cyano and ester groups, makes it highly susceptible to nucleophilic attack. This reactivity is exploited in reactions such as the Michael addition, where various nucleophiles can be added across the double bond. This makes it a useful intermediate for the synthesis of more complex molecules. For example, related ethyl cyanoacrylates are used as starting materials for the synthesis of biologically active 2-propenoylamides and 2-propenoates. researchgate.net

The sterically hindered phenol group is a key functional moiety in catalysis and organic synthesis. Research in this area often focuses on overcoming the steric bulk to achieve efficient reactions at the phenolic hydroxyl group.

A significant area of investigation is the metal-catalyzed cross-coupling of hindered phenols with aryl halides to form diaryl ethers, a linkage present in many natural products and engineering thermoplastics. nih.gov The traditional Ullmann condensation for this transformation requires harsh conditions. Modern research has developed milder, more efficient copper-catalyzed and palladium-catalyzed systems. For instance, a catalyst system using copper(I) iodide (CuI) with picolinic acid as a ligand in the presence of potassium phosphate (B84403) (K₃PO₄) has been shown to be effective for the O-arylation of sterically hindered phenols, such as 2,6-dimethylphenol, under relatively mild conditions. nih.govacs.org

Biochemical and Mechanistic Biological Investigations

This compound and its analogues are subjects of significant interest in biochemical and biological research due to their chemical structure, which features a reactive α,β-unsaturated system and a phenolic hydroxyl group. These moieties are associated with a range of biological activities, making these compounds valuable tools for investigating enzymatic processes, oxidative stress mechanisms, and molecular interactions with biological targets.

Enzyme Inhibition Mechanisms (e.g., Aldose Reductase inhibition studies)

The structural framework of this compound, particularly the acrylate (B77674) moiety, is common in compounds investigated as enzyme inhibitors. Aldose reductase (ALR2), a key enzyme in the polyol pathway, is a major target in the research of diabetic complications. bohrium.com Under hyperglycemic conditions, ALR2 catalyzes the reduction of glucose to sorbitol, leading to osmotic and oxidative stress in tissues. bohrium.com The inhibition of ALR2 is a therapeutic strategy to mitigate these effects. nih.gov

Compounds analogous to this compound are explored for their potential as aldose reductase inhibitors (ARIs). The inhibitory mechanism often involves interactions with the enzyme's active site, which includes a highly hydrophobic 'specificity pocket' and an 'anion binding pocket'. bohrium.com The 4-hydroxyphenyl group can form hydrogen bonds with amino acid residues like Tyr48 and His110 in the active site, while the acrylate backbone and the bulky tert-butyl group can establish hydrophobic interactions. The cyano group may also participate in polar interactions, anchoring the inhibitor within the catalytic site and preventing substrate binding. While many compounds have been investigated, achieving high efficacy and specificity without side effects remains a significant challenge in the development of ARIs. nih.gov

| Structural Moiety | Type of Interaction | Potential Interacting Residues in ALR2 Active Site | Role in Inhibition |

|---|---|---|---|

| 4-Hydroxyphenyl Group | Hydrogen Bonding | Tyr48, His110, Trp111 | Anchors the inhibitor in the active site. |

| Acrylate Backbone | Hydrophobic Interactions | Trp20, Trp79, Phe122 | Stabilizes the inhibitor within the hydrophobic specificity pocket. |

| Cyano Group | Polar Interactions / Hydrogen Bonding | NADPH cofactor, Ser159, Cys298 | Contributes to binding affinity and orientation. |

| tert-Butyl Group | Hydrophobic Interactions | Specificity Pocket Residues | Enhances binding by occupying hydrophobic regions. |

Molecular Mechanisms of Antioxidant Activity

The antioxidant properties of this compound are primarily attributed to the 4-hydroxyphenyl (phenolic) group. Phenolic compounds are well-established antioxidants that can neutralize free radicals, thereby terminating damaging chain reactions. chemrxiv.org The principal mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical (R•), which stabilizes the radical and generates a phenoxyl radical. chemrxiv.org

The resulting phenoxyl radical is relatively stable due to the delocalization of the unpaired electron across the aromatic ring, which prevents it from initiating new oxidation chains. chemrxiv.orgresearchgate.net The presence of the electron-withdrawing acrylate group conjugated to the phenyl ring can influence the antioxidant capacity by modifying the bond dissociation enthalpy (BDE) of the phenolic O-H bond. Furthermore, the tert-butyl group, while primarily affecting solubility and steric hindrance, can also impact the stability of the phenoxyl radical. Synthetic phenolic antioxidants are widely used to inhibit oxidative degradation in various materials. mdpi.com The antioxidant capacity is significantly influenced by the number and position of hydroxyl groups on the benzene (B151609) ring. mdpi.com

Role as Intermediates or Precursors in Biosynthetic Pathways (relevant to 4-hydroxyphenyl structures)

While this compound is a synthetic compound, its core 4-hydroxyphenyl structure is a fundamental building block in various natural biosynthetic pathways. This moiety is typically derived from the shikimic acid pathway, a central metabolic route in plants and microorganisms for the synthesis of aromatic amino acids. wikipedia.org

A key precursor is prephenate, which can be converted to 4-hydroxyphenylpyruvate by the enzyme prephenate dehydrogenase. wikipedia.org From 4-hydroxyphenylpyruvate, several pathways diverge. For instance, in the biosynthesis of the non-proteogenic amino acid 4-hydroxyphenylglycine (HPG), a component of vancomycin-type antibiotics, 4-hydroxyphenylpyruvate is converted to 4-hydroxymandelate (B1240059) by 4-hydroxymandelate synthase. wikipedia.orgresearchgate.netnih.gov This intermediate is then oxidized and transaminated to yield HPG. wikipedia.orgnih.gov In other pathways, tyrosine, which is also derived from prephenate, can be converted to 4-hydroxyphenylpyruvate by tyrosine aminotransferase, which then serves as a precursor for compounds like 4-hydroxyphenylacetic acid. researchgate.net These natural pathways highlight the biological significance of the 4-hydroxyphenyl scaffold as a versatile precursor for a wide range of primary and secondary metabolites. nih.gov

Studies on Molecular Interactions with Biological Macromolecules (e.g., molecular docking simulations)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a biological macromolecule, such as an enzyme or receptor. nih.gov For compounds like this compound, docking simulations can elucidate the molecular basis of their potential biological activities, such as enzyme inhibition. nih.gov

In silico studies of analogous inhibitors interacting with enzymes like aldose reductase reveal the importance of specific intermolecular forces. nih.gov These simulations typically show that the phenolic hydroxyl group acts as a hydrogen bond donor and/or acceptor, forming crucial connections with polar residues in the active site. The aromatic ring engages in π-π stacking or hydrophobic interactions with aromatic amino acids like tyrosine, phenylalanine, and tryptophan. The tert-butyl group often fits into a hydrophobic pocket, displacing water molecules and contributing favorably to the binding free energy. Such computational studies are instrumental in rational drug design, allowing for the prediction of binding modes and the optimization of inhibitor structures to enhance potency and selectivity. nih.gov

Future Research Directions and Emerging Trends for Tert Butyl 2 Cyano 3 4 Hydroxyphenyl Acrylate

Exploration of Novel and Sustainable Synthetic Methodologies

The traditional synthesis of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate often relies on the Knoevenagel condensation, a robust and well-established method. However, future research is increasingly directed towards greener and more sustainable synthetic routes, aligning with the principles of green chemistry. A significant trend is the exploration of alternative energy sources to drive the reaction, such as microwave irradiation. researchgate.netnih.govnih.gov Microwave-assisted synthesis has been shown to dramatically reduce reaction times, in some cases from hours to seconds, while often leading to higher yields compared to conventional heating methods. researchgate.netnih.govnih.gov

Another key area of development is the use of environmentally benign and reusable catalysts. Research into solid acid and base catalysts, such as calcium ferrite (B1171679) and hydroxyapatite (B223615), presents a promising alternative to homogeneous catalysts that can be difficult to separate from the reaction mixture. orientjchem.orgmdpi.com Furthermore, the use of natural catalysts, derived from sources like banana peel extract, is being investigated as a cost-effective and eco-friendly option. researchgate.net The development of solvent-free reaction conditions, or the use of water as a green solvent, is also a major focus, minimizing the use of volatile organic compounds. rsc.orgrsc.org

| Synthesis Approach | Catalyst/Condition | Advantages |

| Microwave-Assisted Synthesis | Ammonium (B1175870) Acetate (B1210297) | Rapid reaction times (seconds), high yields, solvent-free. researchgate.net |

| Heterogeneous Catalysis | Calcium Ferrite Nanoparticles | Efficient, reusable, environmentally friendly, shorter reaction times. orientjchem.org |

| Natural Catalysts | Water Extract of Banana | Economical, eco-friendly, rapid, solvent-free (grindstone method). researchgate.net |

| Ionic Liquids | [C4dabco][BF4] | Rapid, high yields, occurs in water at room temperature, simple workup. rsc.org |

| Solvent-Free/Water-Mediated | Catalyst-Free | Eliminates organic solvents, aligns with green chemistry principles. rsc.org |

Rational Design and Synthesis of Advanced Functional Derivatives

The core structure of this compound offers a versatile scaffold for the rational design and synthesis of advanced functional derivatives. By modifying the phenyl ring with various substituents, researchers can fine-tune the electronic and steric properties of the molecule to achieve desired functionalities. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the molecule's reactivity and optical properties.

The synthesis of a wide array of ring-substituted tert-butyl phenylcyanoacrylates has been reported, demonstrating the feasibility of creating a library of compounds with diverse characteristics. These derivatives have been primarily explored for their potential in creating functional polymers through copolymerization with monomers like styrene (B11656). The properties of the resulting copolymers are directly influenced by the nature of the substituent on the phenyl ring of the cyanoacrylate monomer. Future work in this area will likely focus on a more targeted approach, designing specific derivatives for applications in fields such as optoelectronics and biomedical materials. rsc.org The inherent biocompatibility of some cyanoacrylate derivatives also opens avenues for their use as bio-adhesives and in drug delivery systems. nih.govresearchgate.net

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A thorough understanding of the reaction mechanism is crucial for optimizing synthetic protocols and designing more efficient catalysts. For the Knoevenagel condensation leading to this compound, future research will increasingly rely on an integrated approach that combines experimental studies with computational modeling.

Theoretical calculations, such as Density Functional Theory (DFT), can provide valuable insights into the reaction pathway, identifying transition states and intermediates. acs.orgacs.org For example, computational studies on the piperidine-catalyzed Knoevenagel condensation have elucidated the roles of iminium and enolate ions in the reaction mechanism. acs.org Such computational findings can then be validated and refined through experimental techniques. In-situ spectroscopic methods, for instance, can be employed to monitor the reaction in real-time, providing kinetic data and identifying transient species. This synergistic approach will enable a more profound understanding of the factors that control the reaction's efficiency and selectivity, paving the way for the development of improved synthetic strategies.

Expansion into Novel Areas of Materials Science and Chemical Biology

While the copolymerization of this compound derivatives with styrene to create functional polymers is an established area of research, significant opportunities exist for its expansion into other domains of materials science and chemical biology. The unique combination of a reactive acrylate (B77674) group, a nitrile moiety, and a functionalizable phenyl ring makes this compound a versatile building block for a variety of materials.

In materials science, these monomers could be utilized in the development of novel polymers with tailored optical, electronic, or thermal properties. For example, their incorporation into polymer backbones could lead to materials with applications in coatings, adhesives, and advanced composites. researchgate.net In the realm of chemical biology, the biocompatibility of certain cyanoacrylate derivatives suggests their potential use in the development of biomaterials, such as scaffolds for tissue engineering and components of drug delivery systems. nih.govresearchgate.net The phenolic hydroxyl group also provides a convenient handle for bioconjugation, allowing the attachment of these molecules to biological entities for sensing or imaging applications.

Methodological Advancements in Compound Characterization and Analysis

The characterization of this compound and its derivatives has traditionally relied on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and elemental analysis. While these methods are robust for structural elucidation, future research will benefit from the adoption of more advanced and high-throughput analytical techniques.

For instance, high-throughput screening (HTS) methods can be employed to rapidly evaluate the efficacy of different catalysts and reaction conditions for the synthesis of new derivatives. mpg.denih.govyoutube.com This can significantly accelerate the discovery of optimal synthetic protocols. In the context of polymeric materials derived from this compound, advanced characterization techniques such as X-ray diffraction, atomic force microscopy, and thermal analysis will be crucial for understanding the relationship between the polymer's structure and its macroscopic properties. taylorfrancis.com Furthermore, the development of in-situ and operando characterization techniques will allow for real-time monitoring of polymerization processes and material performance under operational conditions.

Q & A

Basic Research Questions

Q. What are the recommended analytical techniques to confirm the purity and structural integrity of tert-Butyl 2-Cyano-3-(4-hydroxyphenyl)acrylate?

- Methodological Answer : Use a combination of HPLC (for purity assessment, as referenced in purity specifications for similar tert-butyl acrylates ) and NMR spectroscopy (for structural confirmation, particularly focusing on the cyano, hydroxyl, and tert-butyl groups). Cross-validate with FT-IR to identify functional groups (e.g., C≡N stretch ~2200 cm⁻¹). For crystalline samples, single-crystal X-ray diffraction (as demonstrated in analogous compounds ) provides definitive structural resolution.

Q. How can researchers optimize the synthesis of this compound to minimize byproducts?

- Methodological Answer : Employ stepwise temperature control during the acrylation reaction to avoid premature decomposition of the tert-butyl ester. Monitor reaction progress via TLC or GC-MS to identify intermediates. Adjust stoichiometry of the cyano-acrylate precursor and 4-hydroxyphenyl derivative to reduce unreacted starting materials. Solvent selection (e.g., anhydrous DMF or THF) is critical for stabilizing reactive intermediates .

Q. What are the key stability considerations for storing this compound?

- Methodological Answer : Store in air-tight, desiccated containers under room temperature to prevent hydrolysis of the tert-butyl ester or cyano group. Avoid prolonged exposure to light, as the 4-hydroxyphenyl moiety may undergo photodegradation. Stability testing under varying humidity and pH conditions (e.g., accelerated aging studies) is recommended to establish shelf-life parameters .

Advanced Research Questions

Q. How can researchers resolve contradictory spectroscopic data (e.g., NMR splitting patterns) observed in this compound derivatives?

- Methodological Answer : Contradictions may arise from conformational isomerism or dynamic exchange processes . Use variable-temperature NMR to probe slow-exchange equilibria or DFT computational modeling to predict chemical shifts. Compare experimental data with crystallographic results (e.g., bond angles and torsional strains from X-ray studies ). For ambiguous peaks, employ 2D NMR techniques (COSY, HSQC) to resolve coupling networks.

Q. What experimental strategies can address low yields in the coupling of 4-hydroxyphenyl groups to tert-butyl cyanoacrylate scaffolds?

- Methodological Answer : Low yields often stem from steric hindrance at the acrylate β-position or electronic deactivation of the hydroxyl group. Introduce protecting groups (e.g., silyl ethers) for the hydroxyl moiety to enhance reactivity. Optimize catalysis: palladium-mediated cross-coupling or organocatalytic Michael addition may improve regioselectivity . Post-reaction, use acidic workup to deprotect the hydroxyl group without degrading the tert-butyl ester.

Q. How can researchers evaluate the bioactivity of this compound in medicinal chemistry applications?

- Methodological Answer : Screen for enzyme inhibition (e.g., tyrosine kinase or cyclooxygenase assays) due to the compound’s structural similarity to known inhibitors . Assess cellular permeability using Caco-2 monolayers, accounting for the compound’s LogP (~2.9) and polar surface area (~59.3 Ų) , which influence bioavailability . Conduct molecular docking studies to predict binding affinities to target proteins, leveraging crystallographic data from related enones .

Q. What are the implications of conflicting thermal stability data for this compound under oxidative vs. inert atmospheres?

- Methodological Answer : Oxidative degradation likely involves radical-mediated cleavage of the acrylate backbone, while inert conditions may favor ester pyrolysis . Perform TGA-DSC under both nitrogen and air to map decomposition pathways. Compare results with structurally similar tert-butyl derivatives (e.g., tert-butyl pyridinyl acrylates ). Stabilize the compound by adding antioxidants (e.g., BHT) or encapsulating in cyclodextrins for high-temperature applications.

Data Contradiction Analysis

Q. How should researchers interpret discrepancies between computational predictions (e.g., LogP) and experimental partition coefficients for this compound?

- Methodological Answer : Discrepancies may arise from implicit solvent effects or ionization of the hydroxyl group at physiological pH. Measure experimental LogP using the shake-flask method at multiple pH values (e.g., 2.0, 7.4, 10.0) to account for ionization. Compare with computational models (e.g., CLogP or MarvinSketch ) that include tautomeric and protonation states. Cross-reference with analogous compounds (e.g., ethyl 2-cyano-3-aryl acrylates ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.